(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
Overview
Description
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Stereochemistry
- Tetrameric Aggregate Formation : Vega et al. (2009) studied the compound 1,c-3-diphenyl-1,2,3,4-tetrahydro-r-1-naphthol, which has the tetrahydronaphthalene core common in many natural products. This compound forms a hydrogen-bonded cyclic aggregate, demonstrating its conformational flexibility and importance in stereoselective synthesis of therapeutically active compounds (Vega et al., 2009).
Synthesis of Anticancer Intermediates
- Synthesis of Anticancer Anthracyclines : Hatakeyama et al. (1991) detailed an enantioselective synthesis of (R)-(–)-2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol, a key intermediate in anticancer anthracycline synthesis (Hatakeyama et al., 1991).
Chemical Analysis and Spectroscopy
Laser Spectroscopy of Molecular Clusters : Scuderi et al. (2002) utilized resonant enhanced multi-photon ionization (REMPI) spectroscopy to analyze molecular clusters of 1,2,3,4-tetrahydro-1-naphthol. This method helps in characterizing molecular interactions and properties (Scuderi et al., 2002).
Fluorescence Properties in Solvents : Wu and Hurtubise (1993) studied the fluorescence properties of 1,2,3,4-tetrahydro-1-naphthol in various solvents, providing insights into its chemical behavior and potential applications in analytical chemistry (Wu & Hurtubise, 1993).
Chemical Reactions and Catalysts
- Catalytic Reactions : A study by Grayson et al. (1996) explored the catalytic conversion of tetralin to(R)-(-)-1,2,3,4-tetrahydro-1-naphthol using the enzyme camphor (cytochrome P450) 5-monooxygenase. This research highlights the enzyme's stereospecificity and potential for industrial applications (Grayson et al., 1996).
Polymer and Material Science
- Chiral Polyurethane Synthesis : Gudeangadi et al. (2015) synthesized chiral polyurethane using (R)-1,1'-Bi(2-naphthol), which led to the formation of π-stacked helical polymers. This demonstrates its application in advanced material synthesis (Gudeangadi et al., 2015).
Chiral Separation and Resolution
- Resolution of Chiral Compounds : Hu et al. (1995) developed a method to resolve racemic 1,1′-bi-2-naphthol into its optically pure enantiomers, demonstrating the potential of this compound in chiral separation processes (Hu et al., 1995).
Environmental and Biochemical Studies
- Bio-transformation Studies : Ceylan et al. (2008) applied response surface methodology to optimize the enzymatic bio-transformation of 1-naphthol, highlighting the compound's relevance in environmental and biochemical research (Ceylan et al., 2008).
Properties
IUPAC Name |
(1R)-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJQSRLGAYGKZ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23357-45-1 | |
Record name | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How efficient is the camphor (cytochrome P450) 5-monooxygenase enzyme system in producing (R)-(-)-1,2,3,4-tetrahydro-1-naphthol from tetralin?
A: The research paper indicates that the conversion of tetralin to this compound by the camphor (cytochrome P450) 5-monooxygenase enzyme system is highly efficient and stereospecific. [] The reaction predominantly produces the (R)-enantiomer, with a small ratio of (S)-1-tetralol to (R)-1-tetralol (approximately 0.04). [] The reaction follows Michaelis-Menten kinetics, and the calculated apparent equilibrium constant suggests the reaction is essentially irreversible under the studied conditions. [] This means the enzyme system strongly favors the formation of this compound from tetralin.
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